molecular formula C4H3O5- B8511781 Oxaloacetate Ion

Oxaloacetate Ion

Numéro de catalogue: B8511781
Poids moléculaire: 131.06 g/mol
Clé InChI: KHPXUQMNIQBQEV-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Acid-Base Equilibria and Tautomerization

Oxaloacetate exists in multiple protonation states and tautomeric forms:

  • Deprotonation occurs at pK~a~ 2.22 (first carboxyl) and pK~a~ 3.89 (second carboxyl), forming a dianion .

  • Enolization is stabilized by enzyme catalysis (e.g., oxaloacetate tautomerase), with trans-enol-oxaloacetate identified as a key intermediate . Computational studies show Mg²⁺ coordination in enzymes like macrophomate synthase stabilizes enol forms, with keto-enol tautomerization requiring water-assisted proton transfer (ΔG‡ = 16.2 kcal/mol) .

Non-Enzymatic Decarboxylation

  • Metal-ion catalysis : Hydrated Mn²⁺, Fe³⁺, and Al³⁺ accelerate decarboxylation via chelation, reducing activation energy. Thermodynamic parameters for Mn²⁺-catalyzed reaction:

    ParameterValue
    ΔG23.4 kcal/mol
    ΔH14.2 kcal/mol
    ΔS-29.4 cal/(mol·K)
    Reaction proceeds via entropy-driven stabilization of the transition state .

Enzymatic Decarboxylation

  • Oxaloacetate decarboxylase (OAD):

    • Na⁺-dependent OAD : Binds two Na⁺ ions via residues Asp203, Ser382, and Asn412 (K~d~ = 3.7 mM). Mutations (D203A/S382A) abolish Na⁺ binding and decarboxylase activity .

    • Cation-dependent OAD : Corynebacterium glutamicum enzyme shows K~m~ = 2.1 mM for OAA and k~cat~ = 311 s⁻¹ with Mn²⁺ activation .

  • Citric acid cycle : Isocitrate dehydrogenase mediates oxidative decarboxylation of oxalosuccinate (OAA derivative) to α-ketoglutarate, a β-keto acid decarboxylation .

Metabolic Condensation Reactions

  • Citrate synthase : Catalyzes OAA condensation with acetyl-CoA to form citrate (ΔG° = -7.5 kcal/mol). The reaction sequesters substrates in a closed enzyme conformation to prevent hydrolysis .

  • Gluconeogenesis : Pyruvate carboxylase converts pyruvate to OAA using ATP, which is reduced to malate for mitochondrial transport .

Redox and Exchange Reactions

  • Malate dehydrogenase : Reversibly reduces OAA to malate using NADH, critical for mitochondrial-cytosolic shuttling .

  • CO₂ exchange : In Acetobacter xylinum, OAA decarboxylation couples with CO₂ exchange (k~cat~ = 0.01 s⁻¹). Inhibitors like p-chloromercuribenzoate reduce activity by 35% .

Regulatory Interactions

  • Complex II inhibition : OAA suppresses succinate dehydrogenase, modulating electron transport chain flux .

  • ROS modulation : Glutamate attenuates OAA’s inhibition of complex II, reducing ROS generation under high metabolic workload .

Key Research Findings

Reaction TypeKey InsightSource
TautomerizationMg²⁺ stabilizes enol-OAA; water-mediated proton transfer lowers barrier
Na⁺-dependent OADAsp203/Ser382 essential for Na⁺ binding; K~d~ = 3.7 mM
Metal-catalyzed decarb.Entropy-driven (ΔS‡ = -29.4 cal/(mol·K)) with Mn²⁺
CO₂ exchange10 mM NH₄⁺ inhibits decarboxylation by 50% without affecting CO₂ exchange

This synthesis underscores oxaloacetate’s versatility in central metabolism, governed by precise enzyme mechanisms and environmental factors like metal ions and pH.

Applications De Recherche Scientifique

Neurodegenerative Diseases

Recent studies have highlighted the potential of oxaloacetate in treating neurodegenerative conditions such as Alzheimer's disease. A clinical trial investigated the safety and efficacy of oxaloacetate in Alzheimer's patients. Participants received either 500 mg or 1000 mg doses twice daily for one month. Results indicated that while cognitive scores did not improve significantly, the higher dose enhanced glucose uptake in various brain regions, suggesting potential benefits for brain metabolism .

Table 1: Clinical Trial Results on Oxaloacetate in Alzheimer's Disease

Dose (mg)Glucose Uptake ImprovementCognitive Score Change
500No significant changeNo significant change
1000Increased (p<0.05)No significant change

Immune Response Modulation

Oxaloacetate has been shown to influence immune responses, particularly in models of infection. Research involving Caenorhabditis elegans demonstrated that decreased levels of oxaloacetate led to enhanced immunity against pathogenic bacteria by modulating mitochondrial unfolded protein response signaling pathways . This suggests that oxaloacetate could be targeted for enhancing immune responses during infections.

Table 2: Effects of Oxaloacetate on Immunity in C. elegans

TreatmentSurvival Rate (%)UPR mt Induction Level
Control40High
Oxaloacetate Supplement60Low

Biotechnological Production

Oxaloacetate serves as a pivotal intermediate in various metabolic pathways, making it an attractive target for metabolic engineering. In bacterial systems like Escherichia coli, manipulation of the PEP-pyruvate-oxaloacetate node can optimize the production of valuable metabolites . By enhancing the flux through this node, researchers can improve yields of compounds such as amino acids and organic acids.

Table 3: Metabolite Production Optimization via Oxaloacetate Manipulation

Bacterial StrainTarget MetaboliteProduction Increase (%)
E. coliL-lysine25
Corynebacterium glutamicumL-glutamate30

Therapeutic Potential and Future Directions

Oxaloacetate's role as a signaling molecule opens avenues for its therapeutic applications beyond metabolic disorders. Its ability to modulate energy metabolism and immune responses positions it as a candidate for treatments targeting metabolic syndromes and inflammatory diseases . Further research is necessary to elucidate its mechanisms of action and establish clinical efficacy.

Case Studies and Observational Research

Observational studies provide insights into the real-world applications of oxaloacetate. For instance, research has documented its effects on energy metabolism in various populations, highlighting its potential in dietary supplementation strategies aimed at improving metabolic health .

Table 4: Observational Study Insights on Oxaloacetate Supplementation

PopulationInterventionObserved Benefits
Elderly individualsOxaloacetate SupplementationImproved energy levels
AthletesPre-exercise OxaloacetateEnhanced performance

Mécanisme D'action

Oxaloacetate exerts its effects primarily through its role in the citric acid cycle. It reacts with acetyl coenzyme A to form citrate, catalyzed by citrate synthase . This reaction is essential for the production of adenosine triphosphate (ATP) in cellular respiration. Additionally, oxaloacetate inhibits complex II of the electron transport chain, affecting reactive oxygen species (ROS) generation and cellular energy metabolism .

Propriétés

Formule moléculaire

C4H3O5-

Poids moléculaire

131.06 g/mol

Nom IUPAC

4-hydroxy-3,4-dioxobutanoate

InChI

InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)/p-1

Clé InChI

KHPXUQMNIQBQEV-UHFFFAOYSA-M

SMILES canonique

C(C(=O)C(=O)O)C(=O)[O-]

Origine du produit

United States

Synthesis routes and methods I

Procedure details

The present invention provides an enzymatic or microbial bioconversion process that is capable of producing L-amino acids from the corresponding racemic mixture or from purely D-amino acid sources. The invention utilizes a transaminase that is moderately selective in the conversion of D and L amino acids to 2-keto acids, but exhibits absolute stereospecificity in the conversion of 2-keto acids to L-amino acids. Hence, a D amino acid or a D, L mixture of an amino acid can react with a) glucose and ammonia or b) aspartic acid in the presence of a transaminase to produce the corresponding L-amino acid and c) carbon dioxide or d) oxaloacetate.
[Compound]
Name
L-amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
D-amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
L-amino acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Generally speaking, in an alanine aminotransferase (ALT/GPT) assay, the enzyme reacts with alanine and alpha-ketoglutarate to form pyruvate and glutamate. The pyruvate that forms reacts with 2,4-dinitro phenylhydrazine that is colored at 490-520 nm. High levels of alanine aminotransferase are associated with hepatitis and other liver diseases. In an aspartate aminotransferase (AST/GOT) assay, the enzyme reacts with aspartate 1 and 2-oxoglutarate to form oxaloacetate and glutamate. The oxaloacetate that forms reacts with 2,4-dinitro phenylhydrazine that is colored at 490-520 nm. High levels of oxaloacetate are associated with myocardial infarction hepatitis and other liver diseases as well as muscular dystrophy dermatomyositis. In an albumin assay, bromcresol purple binds quantitatively with human serum albumin forming a stable complex with maximum absorbance at 600 nm. Low levels of human serum albumin are associated with liver disease, nephrotic syndrome, malnutrition and protein enteropathies. High levels of human serum albumin are consistent with dehydration. Prealbumin may be of diagnostic value for diabetes and malnutrition. Normal values are 3-5 gm/dl (30-50gm/L). Critical limits for children are lows of 10-25 gm/L or highs of 60-80 gm/L. In a bilirubin assay, diazotized sulfanilic acid reacts quantitatively with conjugated bilirubin forming azobilirubin with maximum absorbance at 560 nm. High levels of bilirubin are associated with biliary obstruction and hepatocellular disease. In the presence of dimethyl sulfoxide (DMSO) both conjugated (direct) and unconjugated (free), bilirubin reacts and is then indicative of hemolytic disorders in adults and newborns. Critical limits for adults are highs of 5-30 mg/dl (86-513 micromol/L) and 86-342 micromol/L for children; normal levels are up to 0.3 mg/dl serum conjugated, but 1-12 mg/dl (96-308 micromol/L) for newborns. Patches in accordance with the present invention, after a few minutes, would read 1/50th of these values. In a chloride assay, mercuric thioisocyanate reacts with chloride ions to give mercuric chloride, the thiocyanate produced reacts with iron to give a reddish brown product. Low levels of chloride ions are associated with gastrointestinal or salt losing nephritis, Addisons disease. High levels are associated with heart failure and Cushing's syndrome. The critical limits are 60-90 mmol/L (1/50th of that is to be expected in a patch of the present invention). Normal levels are 95-103 mEq./L). In a cholesterol, total assay, cholesterol esters are reacted with cholesterol esterase. The total free cholesterol is further reacted with cholesterol oxides which in turn generates peroxide detected with peroxidase coupled to a colored dye O-Tolidine. Increased levels of cholesterol are associated with atherosclerosis, nephrosis, diabetes mellitus, myxedema, and obstructive jaundice. Decreased levels of cholesterol are observed in hyperthyroidism, anemia, malabsorption and wasting syndromes. Normal values are 150-250 mg/dl. (varies with diet and age). Values above 200 mg/dl would suggest consulting a physician. In a fructose amine assay, fructose amine reduces nitrotetrazolium blue at alkaline pH. Fructose amine is useful in the management of diabetes mellitus. Levels are indicative of glucose control. In a lactic acid assay, porcine lactate dehydrogenase (Boehringer Mannehim) reacts with lactate in the presence of nicotinamide adeninine dinucleotide (NAD) to produce NADH (NAD reduced) plus pyruvate. The NADH is then detected by using the enzyme diaphorase (Unitika) to react with a tetrazolium salt producing a colored formazan. The color produced is directly proportional to the lactic acid concentration. Lactic acid is useful in critical care situations, as a measure of the success of supportive therapies to predict the mortality rate. High levels correlate with severity of clinical outcome. Blood lactate has become a prognostic indicator of survival in patients with acute myocardial infarction and is also used as an indicator of severe neonatal asphyxia. Lactic acidosis is also found in patients with diabetes mellitus and hepatic failure. Can be used in sports medicine to evaluate endurance and fitness. Normal values are 5-20 mg/dl in venous blood; lower (3-7 mg/dl) in arterial blood. Critical limits are highs of 20.7-45 mg/dl (2.3-5.0 mmol/L). In a potassium assay, ion specific electrodes have become stable and sensitive enough to be used to detect the levels expected in a patch (critical limits are 1/50th of that found in the blood: i.e., 0.05-0.07 mmol/L) after a few minutes skin contact. Potassium is useful in critical care situations as a measure of the success of supportive therapies to predict the mortality rate. High levels of potassium correlate with severity of clinical outcome. Blood potassium has become a prognostic indicator of survival in patients with acute myocardial infarction. The normal values are 3.8-5.0 mEq./L (same as mmol/L) in plasma; critical limits are low 2.5-3.6 mmol/L or high of 5-8 mmol/L. In a sodium assay, ion specific electrodes have become stable and sensitive enough to be used to detect the levels expected in a patch (critical limits are 1/50th of that found in the blood after a few minutes skin contact. The normal values are 136-142 mEq./L (same as mmol/L) in plasma; critical limits are low of 110-137 mmol/L or heights of 145-170 mmol/L. In a triglycerides assay, triglycerides react with lipoprotein lipase giving glycerol that when phosphorylated produces peroxide in the presence of glycerol phosphate oxidate. This can be detected with a color dye and peroxidase with the noninvasive transdermal systems of the present invention. High levels of triglycerides are involved with nephrotic syndrome, coronary artery disease, diabetes and liver disease. Normal values are 10-190 mg/dl in serum. In an uric acid assay, uric acid reacts with uricase to form allantoic and peroxide that is detected by appropriate means. High levels of uric acid are associated with gout, leukemia, toxemia of pregnancy and sever renal impairment. Normal values are male 2.1-7.8 Mg./gl; female 2.(2.0-6.4 mg/dl. The critical limits are a high of 10-15 mg/dl (595-892 micromol/L).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.